molecular formula C15H30O2 B8660964 (2-Methoxyethoxy)cyclododecane CAS No. 77923-28-5

(2-Methoxyethoxy)cyclododecane

Cat. No.: B8660964
CAS No.: 77923-28-5
M. Wt: 242.40 g/mol
InChI Key: ZVBSFYUMDOTFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethoxy)cyclododecane is a cyclic alkane derivative featuring a 12-membered carbon ring (cyclododecane) substituted with a 2-methoxyethoxy functional group. Cyclododecane itself is a C12 cyclic alkane used in industrial and scientific research, particularly as a temporary binding agent or solvent .

Properties

CAS No.

77923-28-5

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2-methoxyethoxycyclododecane

InChI

InChI=1S/C15H30O2/c1-16-13-14-17-15-11-9-7-5-3-2-4-6-8-10-12-15/h15H,2-14H2,1H3

InChI Key

ZVBSFYUMDOTFAC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Cyclododecane Derivatives and Linear Analogs
Compound Structure Type Functional Group Molecular Formula Key Applications
(2-Methoxyethoxy)cyclododecane Cyclic C12 2-Methoxyethoxy C14H28O2 (inferred) Fragrance enhancer (inferred)
(1-Ethoxyethoxy)cyclododecane Cyclic C12 1-Ethoxyethoxy C14H28O2 Perfume fixative
1-Methoxyoctadecane Linear C18 Terminal methoxy C19H40O Industrial solvents
Cyclopentadecanol Cyclic C15 Hydroxyl C15H30O Polymer precursor

Key Observations :

  • Cyclic vs. Linear : Cyclic structures like cyclododecane derivatives exhibit higher rigidity and lower volatility compared to linear alkanes (e.g., 1-methoxyoctadecane), influencing their solubility and thermal stability .
  • Substituent Position: The position of the methoxyethoxy group (1- vs. 2-) may alter steric effects and polarity, impacting fragrance performance. For example, (1-ethoxyethoxy)cyclododecane outperformed Iso E Super and Vertofix in woody-note intensity in perfumery trials .

Physical and Chemical Properties

Table 2: Solubility and Molecular Weight Comparisons
Compound Molecular Weight (g/mol) Solubility in MeCl2 Solubility in MeOH-P&T
Cyclododecane 168.32 High (S-1795) Low
(1-Ethoxyethoxy)cyclododecane 256.40 (estimated) Moderate Moderate
1-Methoxyoctadecane 284.52 Low High (S-2780)

Key Findings :

  • Cyclododecane derivatives show moderate solubility in polar solvents like MeOH-P&T, whereas linear methoxy alkanes (e.g., 1-methoxyoctadecane) are more soluble in nonpolar solvents like MeCl2 .
  • The 2-methoxyethoxy group likely increases hydrophilicity compared to unsubstituted cyclododecane, enhancing compatibility with polymer matrices or fragrance carriers .
Table 3: Performance in Perfumery (Blind Test Rankings)
Compound Preference Ranking (Composition A) Woody-Note Intensity (Composition B)
(1-Ethoxyethoxy)cyclododecane 1st 1st
Iso E Super 3rd 3rd
Vertofix 2nd 2nd

Insights :

  • Cyclododecane derivatives with ether-based substituents excel as fragrance fixatives due to their slow evaporation rates and ability to stabilize volatile aroma compounds .
  • Linear methoxy compounds (e.g., 1-methoxyoctadecane) are less suited for perfumery but find use in industrial solvents due to their lower polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.